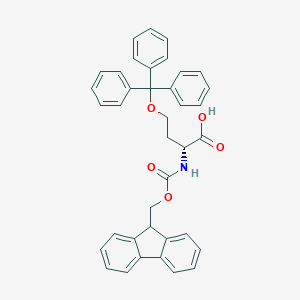![molecular formula C30H25NO4 B557722 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid CAS No. 205526-38-1](/img/structure/B557722.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
- Summary : Fmoc-D-4,4’-Biphenylalanine has been used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .
- Methods : Physical and thermal stimuli are used for solubilizing Fmoc-D-4,4’-Biphenylalanine above the critical concentration to induce gel formation .
- Results : The collective action of different non-covalent interactions play a role in making Fmoc-D-4,4’-Biphenylalanine hydrogel .
Preparation of Hybrid Materials
- Summary : Fmoc-D-4,4’-Biphenylalanine is a suitable building block for the preparation of hybrid materials .
- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-D-4,4’-Biphenylalanine-based hybrid systems .
- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .
Additional Applicative Areas
- Field : Various Fields including Chemical Catalysis, Nanoreactors Development, Optical Engineering, Wound Treatments, Ophthalmic Preparations, Energy Harvesting, Antifouling, Biocompatible Coating Applications, Optoelectronics, Potential Immuno-Responsive Agents, and Absorbents Systems for Oil/Water Separation .
- Summary : Fmoc-D-4,4’-Biphenylalanine has a wide range of applicative areas .
- Methods : The specific methods of application or experimental procedures vary depending on the specific field of application .
- Results : The outcomes obtained also vary depending on the specific field of application .
Hydrogel Formation
- Summary : Fmoc-D-4,4’-Biphenylalanine has been used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .
- Methods : Physical and thermal stimuli are used for solubilizing Fmoc-D-4,4’-Biphenylalanine above the critical concentration to induce gel formation .
- Results : The collective action of different non-covalent interactions play a role in making Fmoc-D-4,4’-Biphenylalanine hydrogel .
Preparation of Hybrid Materials
- Summary : Fmoc-D-4,4’-Biphenylalanine is a suitable building block for the preparation of hybrid materials .
- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-D-4,4’-Biphenylalanine-based hybrid systems .
- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .
Additional Applicative Areas
- Field : Various Fields including Chemical Catalysis, Nanoreactors Development, Optical Engineering, Wound Treatments, Ophthalmic Preparations, Energy Harvesting, Antifouling, Biocompatible Coating Applications, Optoelectronics, Potential Immuno-Responsive Agents, and Absorbents Systems for Oil/Water Separation .
- Summary : Fmoc-D-4,4’-Biphenylalanine has a wide range of applicative areas .
- Methods : The specific methods of application or experimental procedures vary depending on the specific field of application .
- Results : The outcomes obtained also vary depending on the specific field of application .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133710 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid | |
CAS RN |
205526-38-1 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)






